molecular formula C7H5F3INO B3116477 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine CAS No. 216765-93-4

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

Cat. No. B3116477
M. Wt: 303.02 g/mol
InChI Key: XCBBXFZOEXBZEJ-UHFFFAOYSA-N
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Description

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine is a derivative of Trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine consists of a pyridine ring with a methoxy group at the 2nd position, an iodine atom at the 3rd position, and a trifluoromethyl group at the 5th position . The molecular formula is C7H6F3NO .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25°C .

Scientific Research Applications

Synthesis and Characterization

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine has been used in the synthesis and characterization of complex molecules. For instance, research demonstrated the stepwise and regioselective installation of functional groups on pyridines, resulting in compounds like 3-fluoro-5-iodo-2-(methylthio)-6-(trimethylsilyl)isonicotinonitrile, showcasing novel methodologies like dehalocyanation of iodopyridines and microwave-assisted hydrolysis of fluoropyridines to their corresponding pyridones (Kieseritzky & Lindström, 2010).

Structural Studies

Studies also focus on understanding structural aspects and interaction behaviors of pyridine derivatives. For example, the interaction of 5-trifluoromethyl-pyridine-2-thione with molecular iodine was investigated, leading to the formation of a complex with a specific composition and structure. This study provided insights into the crystal structure, intermolecular interactions, and bonding patterns within the complex, shedding light on the fundamental chemistry of pyridine derivatives (Chernov'yants et al., 2011).

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests that there is a promising future for the development and application of 2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine and its derivatives.

properties

IUPAC Name

3-iodo-2-methoxy-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBBXFZOEXBZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

Synthesis routes and methods

Procedure details

2-Methoxy-3-trimethylsilyl-5-trifluoromethylpyridine (1.30 g, 5.21 mmol) in methanol (15 ml) was treated with silver tetrafluoroborate (1.22 g, 6.27 mmol), cooled to 0° C. and then iodine (1.32 g, 5.20 mmol) in methanol (25 ml) was slowly added. The solution was stirred at 0° C. for 4 hrs then at 22° C. for 16 hrs, before being refluxed for 8 hrs. After cooling, dichloromethane (50 ml) was added and the solution was washed with sodium thiosulphate solution (30 ml), brine (50 ml), then dried (Na2SO4) and concentrated to give a 1:1 mixture of the product and starting material as an oil (1.23 g).
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.22 g
Type
catalyst
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
material
Quantity
1.23 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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